Latifolin
Overview
Description
Latifolin is a natural flavonoid isolated from the heartwood of Dalbergia odorifera . It has been known to have beneficial effects on anti-aging, anti-carcinogenic, anti-inflammatory, and cardio-protective activities .
Molecular Structure Analysis
This compound has a molecular formula of C17H18O4 . Its average mass is 286.322 Da and its monoisotopic mass is 286.120514 Da .Physical and Chemical Properties Analysis
This compound has a molecular formula of C17H18O4 and a molecular weight of 286.32 . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Cardioprotective Effects : Latifolin has been found to protect against myocardial infarction by alleviating myocardial inflammation via the HIF-1α/NF-κB/IL-6 signaling pathway (Lai et al., 2020). Another study highlighted its cardioprotective effects against doxorubicin-induced cardiotoxicity, mediating the polarization phenotype change of M1/M2 macrophages (Zhang et al., 2020).
Anti-inflammatory Properties : this compound has shown significant inhibitory effects on inflammatory responses. In particular, it attenuates the inflammatory reaction of macrophages exposed to lipopolysaccharide by inhibiting NF-κB activation and upregulating heme oxygenase-1 expression (Lee et al., 2014).
Antioxidant Activity : A study demonstrated the antioxidant effects of this compound, particularly its role in scavenging free radicals and contributing to the antioxidant mechanism (Dai et al., 2015).
Anti-aging Effects : this compound has been reported to exhibit anti-aging effects, particularly in protecting against senescence in human dermal fibroblasts. It reverses senescence-like phenotypes and induces the expression of SIRT1, a key mediator of its anti-aging effects (Lim et al., 2020).
Anti-cancer Potential : Research has explored this compound's anti-cancer effects, particularly in oral squamous cell carcinoma (OSCC), where it inhibited cell proliferation and induced apoptotic cell death (Yun et al., 2022).
Anti-Termite and Anti-Fungal Properties : this compound and its derivatives were found to possess significant antitermite and antifungal activities, with the bioactivity being dependent on the position of phenolic hydroxyl groups (Sekine et al., 2009).
Mechanism of Action
Latifolin has been found to significantly inhibit the cell proliferation of human oral squamous cell carcinoma cells (OSCCs). It blocks cell migration, invasion, and adhesion via the inactivation of focal adhesion kinase (FAK)/non-receptor tyrosine kinase (Src). It induces apoptotic cell death to suppress the cell survival and proliferation of OSCCs by targeting PI3K/AKT/mTOR/p70S6K signaling . It also suppresses autophagic-related proteins and autophagosome formation, and inhibits necroptosis by dephosphorylating necroptosis-regulatory proteins (RIP1, RIP3, and MLKL) .
Properties
IUPAC Name |
5-[(1R)-1-(2-hydroxyphenyl)prop-2-enyl]-2,4-dimethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-4-11(12-7-5-6-8-14(12)18)13-9-15(19)17(21-3)10-16(13)20-2/h4-11,18-19H,1H2,2-3H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVQOGDGFIJYPN-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1[C@H](C=C)C2=CC=CC=C2O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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